6-氟-8-硝基喹啉

描述

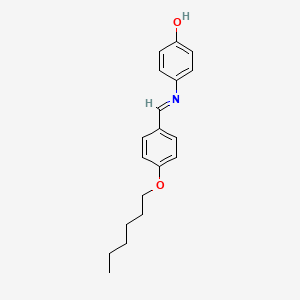

6-Fluoro-8-nitroquinoline is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and as a component in the design of imaging agents and prodrugs for targeting hypoxic cells in solid tumors . The presence of both a fluorine and a nitro group on the quinoline ring system makes it a versatile substrate for further chemical modifications.

Synthesis Analysis

The synthesis of 6-fluoro-8-nitroquinoline derivatives has been approached through various methods. One approach involved the synthesis of 5-chloro-6-methoxy-8-nitroquinoline, which was then treated with nucleophilic fluoride sources . Another method described the synthesis of 6-nitroquinoline derivatives through a tandem reductive amination-SNAr reaction, which provided good yields of the substituted tetrahydroquinolines . Additionally, solid-phase synthesis techniques have been employed to create 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines using a novel tetrafunctional scaffold .

Molecular Structure Analysis

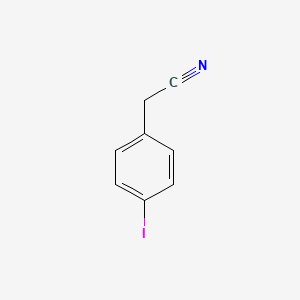

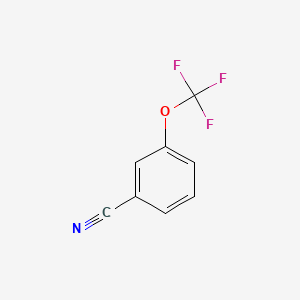

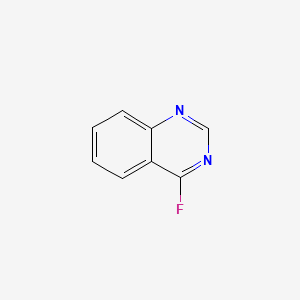

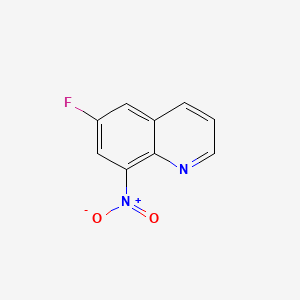

The molecular structure of 6-fluoro-8-nitroquinoline is characterized by the quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of electronegative substituents such as fluorine and nitro groups significantly influences the electronic properties of the molecule, which can be inferred from studies on similar compounds .

Chemical Reactions Analysis

6-Fluoro-8-nitroquinoline and its derivatives undergo various chemical reactions. For instance, 6-nitroquinoline has been shown to undergo cyclocondensation with aromatic hydrazones to form heterocyclic compounds . The enzymatic conversion of 6-nitroquinoline to 6-aminoquinoline under hypoxic conditions has been studied for its potential use in detecting hypoxic cells in tumors . Furthermore, the reactivity of the nitro group in the presence of one-electron reductases and the potential for side reactions, such as the formation of 6-nitroquinolin-2(1H)-one, have been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-8-nitroquinoline are influenced by its functional groups. The fluorine atom contributes to the molecule's lipophilicity and can affect its binding affinity to biological targets . The nitro group is a key functional group that can undergo reduction to form amino derivatives, which is a reaction of interest in the development of hypoxia-selective imaging agents . The compound's optical properties have also been explored, with studies on related quinoline-based fluorophores indicating potential applications in materials science .

科学研究应用

抗菌性能

6-氟-8-硝基喹啉及其衍生物已被探索其强大的抗菌性能。研究表明,这些化合物,特别是经过各种功能基团修饰的化合物,对革兰氏阳性和革兰氏阴性细菌菌株均表现出显著的活性。例如,某些衍生物对金黄色葡萄球菌表现出显著的抗菌活性,最小抑制浓度(MIC)约在每毫升2-5微克之间(Al-Hiari et al., 2007)。此外,其他研究报告了合成新型氟喹诺酮衍生物,显示出对抗抗药性细菌菌株特别有效的抗菌性能(Al-Hiari et al., 2011)。

抗癌活性

研究还探讨了6-氟-8-硝基喹啉衍生物的抗癌潜力。该类别中的一些化合物表现出对各种癌细胞系,包括乳腺肿瘤和非小细胞肺癌细胞的显著抗增殖活性。值得注意的是,某些衍生物对MCF-7乳腺肿瘤细胞的抗癌药物比已知的抗癌药物(Al-Trawneh et al., 2010)更有效。此外,另一项研究发现,包括硝基基团的特定喹啉衍生物显示出有希望的抗增殖活性,表明它们有潜力作为抗癌药物(Köprülü等,2018)。

肿瘤缺氧的检测

6-氟-8-硝基喹啉已被研究用于检测肿瘤内的缺氧情况。研究表明,在缺氧条件下,该化合物可以在代谢下激活,转化为一种荧光产物,可用于成像缺氧肿瘤细胞。这一特性使其成为诊断和研究癌症的潜在工具(Rajapakse et al., 2010),(Rajapakse et al., 2013)。

PET成像神经原纤维缠结

6-氟-8-硝基喹啉已被用于合成用于正电子发射断层扫描(PET)成像大脑中神经原纤维缠结的放射性药物。研究重点是开发和验证类似[18 F]MK-6240的放射性配体,源自6-氟-8-硝基喹啉,用于临床研究中检测这些缠结(Collier et al., 2017),(Hopewell et al., 2019)。

安全和危害

属性

IUPAC Name |

6-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSAYITYLRHGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187859 | |

| Record name | Quinoline, 6-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-8-nitroquinoline | |

CAS RN |

343-26-0 | |

| Record name | Quinoline, 6-fluoro-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。